3',4',5'-Trimethoxy-biphenyl-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4',5'-Trimethoxy-biphenyl-3-ylamine is an organic compound characterized by a biphenyl core with methoxy groups at the 3', 4', and 5' positions on one benzene ring and an amine group at the 3-position on the other benzene ring
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often involves the Ullmann reaction, where two aryl halides are coupled in the presence of copper.
Amination: The amine group can be introduced via nucleophilic substitution reactions, often using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 3',4',5'-Trimethoxy-biphenyl-3-nitrobenzene.
Reduction: Reduction reactions can reduce nitro groups to amines, providing a route to synthesize derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Methylating agents like dimethyl sulfate and nucleophiles like ammonia are commonly used.
Major Products Formed:
Nitro Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Methylated Derivatives: Resulting from substitution reactions.
Scientific Research Applications
3',4',5'-Trimethoxy-biphenyl-3-ylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe or a biological marker due to its unique optical properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the manufacture of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3',4',5'-Trimethoxy-biphenyl-3-ylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3',4',5'-Trimethoxy-biphenyl-3-ylamine is unique due to its specific arrangement of methoxy and amine groups on the biphenyl core. Similar compounds include:
3,4,5-Trimethoxybenzylamine: Similar structure but with an amine group attached to a benzyl group instead of a biphenyl core.
3,4,5-Trimethoxybenzaldehyde: Similar methoxy arrangement but with an aldehyde group instead of an amine group.
These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVJHHOFLTPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.